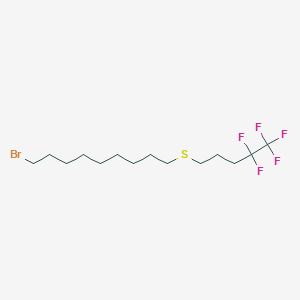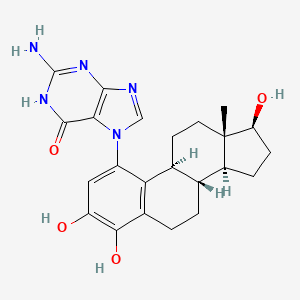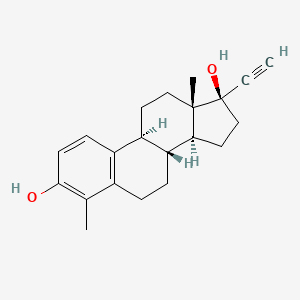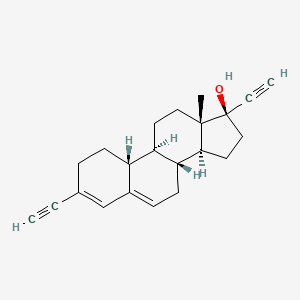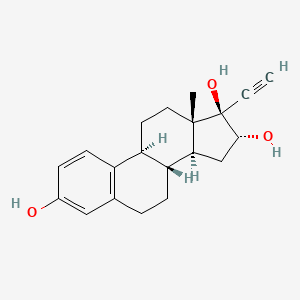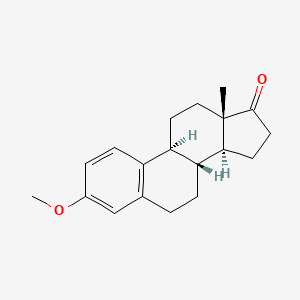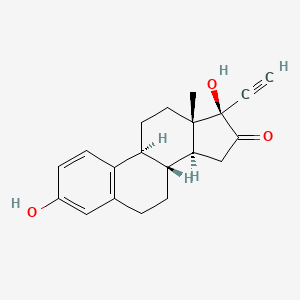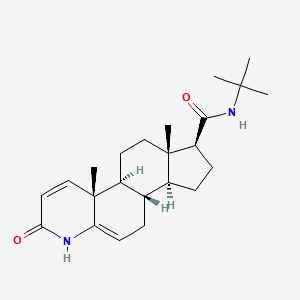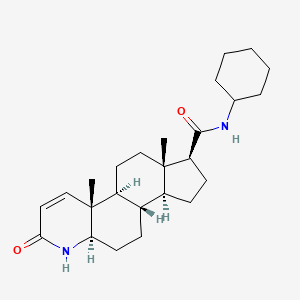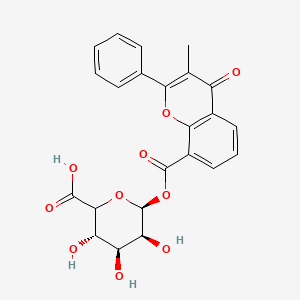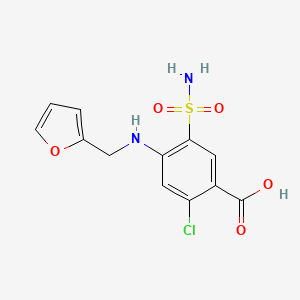![molecular formula C16H17NO5S B602053 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarbonsäure CAS No. 1239233-87-4](/img/structure/B602053.png)
2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Febuxostat dicarboxylic acid impurity is a byproduct formed during the synthesis of febuxostat, a non-purine selective inhibitor of xanthine oxidase used primarily for the treatment of hyperuricemia and gout. This impurity is characterized by its chemical structure, which includes a carboxylic acid group attached to the febuxostat molecule .
Wissenschaftliche Forschungsanwendungen
Febuxostat-Dicarbonsäure-Verunreinigung hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzstandard für die Identifizierung und Quantifizierung von Verunreinigungen in Febuxostat-Formulierungen verwendet.
Biologie: Studien zu seiner möglichen biologischen Aktivität und Wechselwirkungen mit biologischen Molekülen.
Medizin: Untersuchung seiner möglichen Auswirkungen auf die Wirksamkeit und Sicherheit von Febuxostat als therapeutisches Mittel.
Industrie: Wird in Qualitätskontrollprozessen eingesetzt, um die Reinheit und Sicherheit von Febuxostat-Produkten zu gewährleisten
5. Wirkmechanismus
Ihre Anwesenheit kann die Gesamtaktivität von Febuxostat beeinflussen, indem sie möglicherweise mit Xanthinoxidase oder anderen molekularen Zielstrukturen interagiert, die am Harnsäurestoffwechsel beteiligt sind .
Ähnliche Verbindungen:
Febuxostat: Die Ausgangssubstanz, ein nicht-purin-selektiver Inhibitor der Xanthinoxidase.
Febuxostat-Acyl-β-D-Glucuronid: Ein Metabolit von Febuxostat.
Febuxostat-Amid-Verunreinigung: Eine weitere Verunreinigung, die bei der Synthese von Febuxostat gebildet wird
Einzigartigkeit: Febuxostat-Dicarbonsäure-Verunreinigung ist aufgrund ihrer spezifischen chemischen Struktur einzigartig, die zwei Carbonsäuregruppen umfasst. Dieses Strukturmerkmal unterscheidet sie von anderen Verunreinigungen und Metaboliten von Febuxostat, die möglicherweise unterschiedliche funktionelle Gruppen und chemische Eigenschaften aufweisen .
Wirkmechanismus
Target of Action
The primary target of Febuxostat dicarboxylic acid impurity, also known as 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid, is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid .
Mode of Action
Febuxostat dicarboxylic acid impurity acts as a selective inhibitor of xanthine oxidase . By binding to the molybdenum-pterin center of XO, it inhibits the enzyme’s activity, thereby reducing the production of uric acid . This results in a decrease in serum uric acid levels .
Biochemical Pathways
The inhibition of XO by Febuxostat dicarboxylic acid impurity affects the purine degradation pathway . Normally, XO catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting XO, Febuxostat dicarboxylic acid impurity prevents these conversions, leading to a reduction in uric acid production .
Pharmacokinetics
Febuxostat, the parent compound, has been reported to have an oral availability of about 85%, an apparent oral clearance (cl/f) of 105 ± 34 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of Febuxostat dicarboxylic acid impurity’s action is a reduction in serum uric acid levels . This can help to manage conditions such as hyperuricemia and gout, where high levels of uric acid can lead to the formation of urate crystals in joints and other tissues, causing inflammation and pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of febuxostat dicarboxylic acid impurity typically involves the reaction of febuxostat with various reagents under specific conditions. One common method includes the oxidation of febuxostat using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid group .
Industrial Production Methods: In industrial settings, the production of febuxostat dicarboxylic acid impurity is controlled to ensure minimal formation during the synthesis of febuxostat. This is achieved through optimized reaction conditions, including temperature control, pH adjustment, and the use of specific catalysts to minimize byproduct formation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Febuxostat-Dicarbonsäure-Verunreinigung unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verunreinigung kann weiter oxidiert werden, um komplexere Carbonsäurederivate zu bilden.
Reduktion: Unter reduzierenden Bedingungen kann die Dicarbonsäuregruppe in den entsprechenden Alkohol umgewandelt werden.
Substitution: Die Carbonsäuregruppe kann an Substitutionsreaktionen teilnehmen und Ester oder Amide bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid in saurem Medium.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkohole oder Amine in Gegenwart von Katalysatoren wie Schwefelsäure oder Salzsäure.
Hauptsächlich gebildete Produkte:
Oxidation: Höhere Carbonsäurederivate.
Reduktion: Alkoholderivate.
Substitution: Ester- oder Amidderivate.
Vergleich Mit ähnlichen Verbindungen
Febuxostat: The parent compound, a non-purine selective inhibitor of xanthine oxidase.
Febuxostat acyl-β-D-glucuronide: A metabolite of febuxostat.
Febuxostat amide impurity: Another impurity formed during the synthesis of febuxostat
Uniqueness: Febuxostat dicarboxylic acid impurity is unique due to its specific chemical structure, which includes two carboxylic acid groups. This structural feature distinguishes it from other impurities and metabolites of febuxostat, which may have different functional groups and chemical properties .
Eigenschaften
IUPAC Name |
2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLTDCYZOTAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that both febuxostat and diacid febuxostat were found to be hepatotoxic. What implications does this have for the use of febuxostat, and are there any potential concerns regarding the presence of diacid febuxostat as an impurity?
A1: The research indicates that both febuxostat, a drug used to treat gout, and its degradation product, diacid febuxostat, exhibited hepatotoxicity in the ADME/Tox studies []. This finding highlights the importance of monitoring liver function in patients taking febuxostat, especially those with pre-existing liver conditions. While the study focuses on identifying and characterizing diacid febuxostat, it doesn't delve into the specific levels of this impurity that might be considered acceptable in pharmaceutical formulations. Further research is needed to determine the toxicological profile of diacid febuxostat in detail and establish safe exposure limits. This emphasizes the importance of robust quality control measures during drug manufacturing to minimize the presence of potentially harmful impurities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

